OXP1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OXP1 is a potentiator of AMPA receptor, showing remarkable agonistic effects.

Applications De Recherche Scientifique

Functional Characterization and Domain Structure

OXP1/YKL215c, identified in Saccharomyces cerevisiae, encodes a functional ATP-dependent 5-oxoprolinase. This enzyme, comprising 1286 amino acids, plays a crucial role in vivo by utilizing 5-oxoproline as a glutamate source. The in vitro study of this enzyme demonstrated its existence and function as a dimer and its kinetic properties like K(m) and V(max). This study also revealed the enzyme's domain structure and identified actin-like ATP-binding motifs in eukaryotic 5-oxoprolinases, which are significant for its ATPase and 5-oxoprolinase activity (Kumar & Bachhawat, 2010).

Role in Mitochondrial Function

Oxa1p, a nuclear-encoded protein, plays a vital role in the mitochondrial inner membrane, impacting various cellular functions. It's involved in the insertion of polytopic proteins and facilitates the export of N-terminal domains of membrane proteins across the mitochondrial inner membrane. Studies have shown that Oxa1p is crucial for the assembly of cytochrome oxidase complex and ATP synthase (Herrmann, Neupert, & Stuart, 1997).

Signaling Pathways and Cellular Responses

The yeast Orp1–Yap1 sensor and its prokaryotic counterpart OxyR, both function as master regulators of cellular H2O2 homeostasis. This research reveals their role in redox signaling, highlighting their importance in the reaction of cysteine with H2O2 and their contribution to metabolism and thiol reduction-oxidation (redox) processes (Tolédano et al., 2004).

OXR1 in Oxidative Stress and Transcription Regulation

OXR1 is crucial for protecting against oxidative stress, and its depletion results in altered transcription regulation. RNA sequencing demonstrated that OXR1 depletion affects numerous genes, including those involved in the p53 signaling pathway, which is vital for cell cycle arrest and apoptosis during oxidative stress (Yang et al., 2015).

Impact on Oxidative DNA Damage

The research has shown that OGG1, an enzyme involved in the repair of oxidized purines, when bound to its repair product 8-oxoG, can activate the Ras signaling pathway. This activation leads to phosphorylation of mitogen-activated kinases and increased downstream gene expression, highlighting a DNA repair-independent function of OGG1 (Boldogh et al., 2012).

Propriétés

Nom du produit |

OXP1 |

|---|---|

Formule moléculaire |

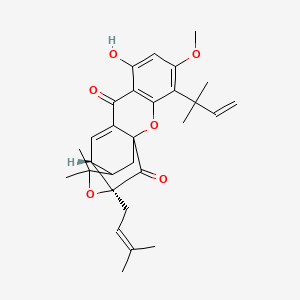

C29H41N3O2 |

Poids moléculaire |

463.67 |

Nom IUPAC |

(3S)-1-(4-tert-Butylphenyl)-N-((1R)-2-(dimethylamino)-1-phenylethyl)-3-isobutyl-2-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C29H41N3O2/c1-21(2)19-29(26(33)30-25(20-31(6)7)22-11-9-8-10-12-22)17-18-32(27(29)34)24-15-13-23(14-16-24)28(3,4)5/h8-16,21,25H,17-20H2,1-7H3,(H,30,33)/t25-,29+/m0/s1 |

Clé InChI |

DCRBQBKQJJYZAS-ABYGYWHVSA-N |

SMILES |

O=C([C@@]1(CC(C)C)C(N(C2=CC=C(C(C)(C)C)C=C2)CC1)=O)N[C@H](C3=CC=CC=C3)CN(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

OXP-1; OXP 1; OXP1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.